

# Amino-PEG36-Boc: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: Amino-PEG36-Boc

Cat. No.: B8006579

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This guide provides an in-depth analysis of **Amino-PEG36-Boc**, a heterobifunctional PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## Core Molecular Data

The fundamental properties of **Amino-PEG36-Boc** are summarized below.

Property	Value	Source
Molecular Weight	1731.09 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>79</sub> H <sub>159</sub> NO <sub>38</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Synonyms	Amino-PEG36-t-butyl ester, H <sub>2</sub> N-PEG36-CH <sub>2</sub> CH <sub>2</sub> COOtBu	

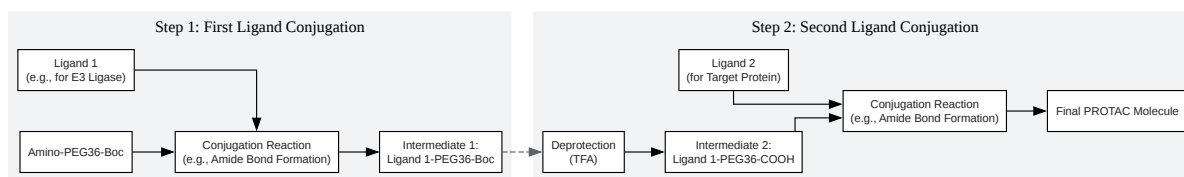
## Role in PROTAC Synthesis

**Amino-PEG36-Boc** serves as a PEG-based linker for the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively target and degrade specific proteins. They consist of two distinct ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein.

The structure of **Amino-PEG36-Boc** is designed for this purpose. It is a monodisperse polyethylene glycol (PEG) crosslinker. One end features a primary amine group that can react with carbonyls, while the other end has a tert-butyl ester-protected propionic acid. This tert-butyl ester group can be removed using trifluoroacetic acid (TFA), exposing a carboxylic acid that can then react with an amine to form a stable amide bond. The hydrophilic PEG chain enhances the solubility of the resulting PROTAC molecule in aqueous environments.

## Experimental Workflow: PROTAC Synthesis

The general workflow for utilizing **Amino-PEG36-Boc** in the synthesis of a PROTAC can be visualized as a two-step process. First, the exposed amine of the linker is conjugated to one of the ligands. Subsequently, the Boc protecting group is removed to allow for the conjugation of the second ligand.



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A generalized workflow for the synthesis of a PROTAC molecule using **Amino-PEG36-Boc**.

## Key Experimental Protocol: Deprotection of the Boc Group

A critical step in the use of **Amino-PEG36-Boc** is the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the terminal carboxylic acid.

Objective: To deprotect the Boc-protected carboxylic acid on the PEG linker.

Materials:

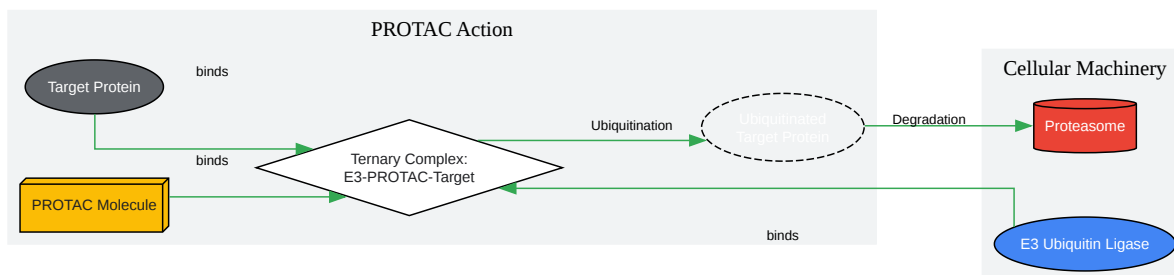
- Ligand 1-PEG36-Boc conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM) or other suitable solvent
- Nitrogen or Argon gas
- Rotary evaporator
- High-vacuum pump

Procedure:

- Dissolve the Ligand 1-PEG36-Boc conjugate in a suitable solvent such as dichloromethane.
- Add an excess of trifluoroacetic acid to the solution. The exact concentration and reaction time will depend on the specific substrate and should be optimized.
- Allow the reaction to proceed at room temperature, typically for 1-2 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- Further dry the resulting product under high vacuum to remove any residual TFA.
- The deprotected product, Ligand 1-PEG36-COOH, can then be used in the subsequent conjugation step without further purification, or it can be purified as needed.

## Signaling Pathway Context: The Ubiquitin-Proteasome System

PROTACs synthesized using linkers like **Amino-PEG36-Boc** hijack the cell's natural protein degradation machinery. The following diagram illustrates the general mechanism of action.



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The mechanism of action for a PROTAC, which induces the degradation of a target protein.

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## References

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